N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

Catalog No.
S839983
CAS No.
1035229-41-4
M.F
C13H23NO3
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

Common pain: free aldehyde analogs undergo polymerization and Schiff base formation during amine Michael addition, compromising yields. This acetal-protected building block eliminates side reactions; the dimethoxyethyl group remains inert under basic conjugate addition conditions, then deprotects quantitatively with mild acid. Key advantages:

  • Critical raw material for SMYD2 inhibitor A-893 synthesis-achieves high-yield convergent assembly.
  • Cyclohexyl substituent ensures nanomolar target binding affinity by filling a hydrophobic pocket.
  • 100% inert acetal handle enables library synthesis of functionalized amides without aldehyde interference.
  • Reliable supply for med chem scale-up; shipped under ambient conditions.

CAS Number

1035229-41-4

Product Name

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

IUPAC Name

N-cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C13H23NO3/c1-4-12(15)14(10-13(16-2)17-3)11-8-6-5-7-9-11/h4,11,13H,1,5-10H2,2-3H3

InChI Key

WTOZETJMPWFUPP-UHFFFAOYSA-N

SMILES

COC(CN(C1CCCCC1)C(=O)C=C)OC

Canonical SMILES

COC(CN(C1CCCCC1)C(=O)C=C)OC

Synonyms

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide, N-(2,2-Dimethoxyethyl)-N-cyclohexylacrylamide, 2-Propenamide, N-cyclohexyl-N-(2,2-dimethoxyethyl)-, N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide

Purity

≥95%

Package Size

50 mg, 100 mg, 250 mg, 1 g

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide (CAS 1035229-41-4) is a highly specialized, bifunctional building block characterized by a reactive acrylamide Michael acceptor, a lipophilic cyclohexyl ring, and a stable acetal-protected aldehyde. In procurement and process chemistry, it is primarily valued as an advanced intermediate for the convergent synthesis of complex beta-amino amides, most notably the potent SMYD2 epigenetic inhibitor A-893. By combining a polymerizable/reactive double bond with a masked aldehyde, this compound allows chemists to perform high-yielding amine conjugate additions without the side reactions typically associated with free aldehydes, making it a critical raw material for both medicinal chemistry scale-up and functional polymer design [1].

Attempting to substitute this compound with its unprotected aldehyde analog, N-cyclohexyl-N-(2-oxoethyl)acrylamide (CAS 1035229-42-5), routinely fails in process workflows. Free aldehydes are highly reactive and prone to spontaneous polymerization, aldol condensation, and unwanted Schiff base formation when exposed to the basic primary or secondary amines required for the initial Michael addition step. The 2,2-dimethoxyethyl acetal completely suppresses these degradation pathways, ensuring the molecule remains inert until deliberate acidic deprotection. Furthermore, substituting the cyclohexyl group with smaller alkyl chains (e.g., methyl or ethyl) to save costs results in a catastrophic loss of downstream target affinity, as the bulky cyclohexyl moiety is structurally essential for filling the secondary hydrophobic pocket of target enzymes like SMYD2 [1].

Acetal Protection vs. Aldehyde Degradation

In the synthesis of complex beta-amino amides, the integrity of the electrophilic building block is paramount. When subjected to basic amine nucleophiles for Michael addition, the acetal-protected N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide maintains >95% structural stability regarding its latent carbonyl, cleanly yielding the desired conjugate addition product. In contrast, the unprotected baseline comparator, N-cyclohexyl-N-(2-oxoethyl)acrylamide, undergoes rapid competitive imine formation and self-condensation, reducing the yield of the desired intermediate to <50% and complicating chromatographic purification [1].

Evidence DimensionConjugate addition yield and carbonyl stability
Target Compound Data>95% stability of the masked aldehyde; high-yielding Michael addition
Comparator Or BaselineUnprotected aldehyde analog (CAS 1035229-42-5) (<50% yield due to side reactions)
Quantified DifferenceGreater than 45% yield improvement and elimination of polymeric byproducts
ConditionsReaction with primary/secondary amines in basic media at room temperature

Procuring the acetal-protected form is essential for achieving scalable, high-purity yields in multi-step convergent syntheses without losing material to side reactions.

Steric Bulk Drives SMYD2 Inhibition

The specific inclusion of the cyclohexyl ring on the amide nitrogen is a non-negotiable structural feature for downstream medicinal chemistry applications targeting the SMYD2 enzyme. Derivatives synthesized using N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide yield final inhibitors (such as A-893) with an exceptional IC50 of 2.8 nM. When comparators lacking this exact steric bulk (e.g., smaller N-alkyl acrylamides) are used to construct the same core scaffold, the resulting compounds exhibit a >100-fold loss in potency (IC50 > 300 nM) because they fail to adequately occupy the secondary hydrophobic binding pocket adjacent to the cofactor binding site [1].

Evidence DimensionEnzymatic inhibition potency (IC50) of downstream product
Target Compound Data2.8 nM (A-893 derivative)
Comparator Or BaselineN-alkyl analogs lacking the cyclohexyl group (>300 nM)
Quantified Difference>100-fold improvement in target affinity
ConditionsIn vitro SMYD2 biochemical assay

Buyers synthesizing SMYD2 inhibitors cannot substitute the cyclohexyl moiety with cheaper or more common alkyl groups without completely destroying the biological efficacy of the final product.

Convergent Synthesis Efficiency

Utilizing N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide as a central bifunctional hub drastically streamlines the assembly of complex pharmacophores. By providing both a Michael acceptor and a protected aldehyde in one molecule, it allows the core structure to be assembled in a highly efficient 2-step sequence (conjugate addition followed by one-pot deprotection/reductive amination). Baseline linear synthesis approaches, which require sequential amide coupling, alkylation, and oxidation steps to build the same framework, typically require 5 to 6 steps and suffer from a >40% lower overall yield [1].

Evidence DimensionSynthetic step count and overall yield
Target Compound Data2-step core assembly with high atom economy
Comparator Or BaselineTraditional linear assembly (5-6 steps)
Quantified DifferenceReduction of 3-4 synthetic steps and >40% improvement in overall yield
ConditionsMulti-gram scale laboratory synthesis

Procuring this advanced intermediate directly reduces labor, reagent costs, and time-to-market for pharmaceutical libraries and scale-up campaigns.

Epigenetic Inhibitor Convergent Synthesis

This compound is the exact precursor of choice for synthesizing highly potent SMYD2 inhibitors, such as A-893. Its dual functionality allows for rapid assembly of the beta-amino amide core, while the cyclohexyl group provides the critical steric bulk required for nanomolar target affinity [1].

Michael Addition Library Synthesis

Due to the stability of the dimethoxyethyl acetal under basic conditions, this compound is ideal for generating diverse libraries of functionalized amides. Chemists can perform varied amine conjugate additions on the acrylamide double bond without risking premature degradation of the latent aldehyde handle [1].

Post-Polymerization Modification Monomers

In polymer science, the acrylamide moiety can be polymerized or copolymerized to yield macromolecules with pendant acetal groups. These groups can later be quantitatively deprotected to reactive aldehydes under mild acidic conditions, providing reliable anchoring points for bioconjugation or crosslinking without the instability of polymerizing free aldehydes [1].

XLogP3

2

Wikipedia

N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide

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